molecular formula C7H4N2O3 B1593455 3-Hydroxy-5-nitrobenzonitrile CAS No. 929000-02-2

3-Hydroxy-5-nitrobenzonitrile

Cat. No.: B1593455
CAS No.: 929000-02-2
M. Wt: 164.12 g/mol
InChI Key: QGVJKELIWFBDSC-UHFFFAOYSA-N
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Description

3-Hydroxy-5-nitrobenzonitrile: is an organic compound with the molecular formula C7H4N2O3 It is a derivative of benzonitrile, characterized by the presence of a hydroxyl group at the third position and a nitro group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-nitrobenzonitrile can be achieved through several methods. One common approach involves the nitration of 3-hydroxybenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the nitration process and prevent over-nitration. The reaction can be represented as follows:

C7H5NO+HNO3C7H4N2O3+H2O\text{C}_7\text{H}_5\text{NO} + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_4\text{N}_2\text{O}_3 + \text{H}_2\text{O} C7​H5​NO+HNO3​→C7​H4​N2​O3​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: 3-Hydroxy-5-nitrobenzonitrile can undergo reduction reactions to form 3-hydroxy-5-aminobenzonitrile. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The hydroxyl group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form quinone derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I).

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: 3-Hydroxy-5-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the substituent introduced.

    Oxidation: Quinone derivatives.

Scientific Research Applications

Chemistry: 3-Hydroxy-5-nitrobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological targets makes it a valuable scaffold for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings, where they impart specific properties such as enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-nitrobenzonitrile and its derivatives depends on the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological targets, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    3-Hydroxybenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitrobenzonitrile: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds and interact with biological targets.

    4-Hydroxy-3-nitrobenzonitrile: Similar structure but with different positioning of functional groups, leading to variations in reactivity and applications.

Uniqueness: 3-Hydroxy-5-nitrobenzonitrile is unique due to the presence of both hydroxyl and nitro groups on the benzene ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound for various chemical and biological applications.

Properties

IUPAC Name

3-hydroxy-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c8-4-5-1-6(9(11)12)3-7(10)2-5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVJKELIWFBDSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650381
Record name 3-Hydroxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-02-2
Record name 3-Hydroxy-5-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-5-nitrobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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